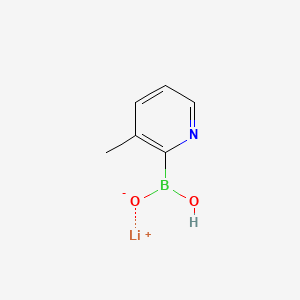

3-Methylpyridine-2-boronic acid, monolithium salt

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

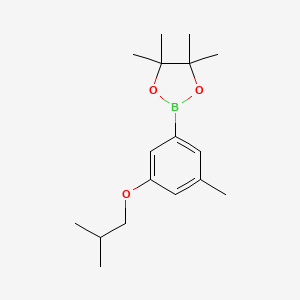

3-Methylpyridine-2-boronic acid, monolithium salt is a chemical compound with the IUPAC name lithium hydrogen 3-methyl-2-pyridinylboronate . It has a molecular weight of 142.88 .

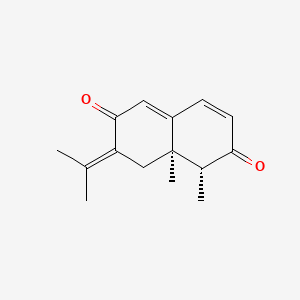

Molecular Structure Analysis

The InChI code for 3-Methylpyridine-2-boronic acid, monolithium salt is 1S/C6H7BNO2.Li/c1-5-3-2-4-8-6(5)7(9)10;/h2-4,9H,1H3;/q-1;+1 . This indicates the presence of a pyridine ring substituted with a methyl group and a boronic acid group, and a lithium ion.Chemical Reactions Analysis

Boronic acids and their derivatives, such as 3-Methylpyridine-2-boronic acid, monolithium salt, are commonly used in Suzuki–Miyaura coupling reactions . This reaction involves the coupling of an organoboron compound with an organic halide or triflate using a palladium catalyst .Aplicaciones Científicas De Investigación

Organic Synthesis

Boronic acids are widely used as reagents and catalysts in organic synthesis. They are involved in various coupling reactions, such as the Suzuki-Miyaura cross-coupling, which is a powerful method for forming carbon-carbon bonds. The monolithium salt form of 3-Methylpyridine-2-boronic acid could potentially enhance the reactivity and selectivity in such reactions due to its increased solubility and stability in aqueous solutions .

Chemical Sensing

The ability of boronic acids to interact with diols and strong Lewis bases like fluoride or cyanide anions makes them useful in sensing applications. They can be used in homogeneous assays or heterogeneous detection systems to identify the presence of various substances .

Biomedical Applications

Boronic acid derivatives, including monolithium salts, have been explored for their potential in biomedical applications. They can be used to create boronic acid polymers with specific functionalities that are useful in drug delivery systems or as therapeutic agents .

Catalysis

In catalysis, boronic acids can facilitate a range of transformations. For example, they can be used in rhodium-catalyzed additions to alkenes and carbonyl compounds, or copper-promoted cross-coupling reactions .

Synthetic Organic Chemistry

Boronic acids and their derivatives serve as catalysts and reagents in synthetic organic chemistry. They are involved in one-pot enolate formation/aldol reactions and amide bond formation, which are key steps in synthesizing complex organic molecules .

Mecanismo De Acción

Target of Action

The primary targets of “3-Methylpyridine-2-boronic acid, monolithium salt” are currently not well-defined in the literature. This compound is a boronic acid derivative, and boronic acids are known to interact with various biological targets, including enzymes and receptors. The specific targets for this compound remain to be identified .

Mode of Action

As a boronic acid derivative, it may interact with its targets through covalent bonding, given the ability of boronic acids to form reversible covalent complexes with proteins and other biological molecules .

Biochemical Pathways

Boronic acids are known to participate in various biochemical reactions, including esterification and condensation reactions

Pharmacokinetics

The excretion of boronic acids typically occurs via the renal route .

Result of Action

The molecular and cellular effects of “3-Methylpyridine-2-boronic acid, monolithium salt” are not well-documented. Given the reactivity of boronic acids, this compound may induce changes in protein function, gene expression, and cellular signaling pathways. These effects would be highly dependent on the specific targets of the compound .

Action Environment

Environmental factors can influence the action, efficacy, and stability of “3-Methylpyridine-2-boronic acid, monolithium salt”. Factors such as pH, temperature, and the presence of other molecules can affect the reactivity and stability of boronic acids. Furthermore, the biological environment (e.g., cellular context, presence of cofactors) can also influence the compound’s action .

Propiedades

IUPAC Name |

lithium;hydroxy-(3-methylpyridin-2-yl)borinate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7BNO2.Li/c1-5-3-2-4-8-6(5)7(9)10;/h2-4,9H,1H3;/q-1;+1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PZIPQENZVYUENU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[Li+].B(C1=C(C=CC=N1)C)(O)[O-] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BLiNO2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20674580 |

Source

|

| Record name | Lithium hydrogen (3-methylpyridin-2-yl)boronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.9 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Methylpyridine-2-boronic acid, monolithium salt | |

CAS RN |

1256345-65-9 |

Source

|

| Record name | Lithium hydrogen (3-methylpyridin-2-yl)boronate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20674580 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.1]hept-5-ene-2-carboxamide, N-methyl-, exo- (9CI)](/img/no-structure.png)